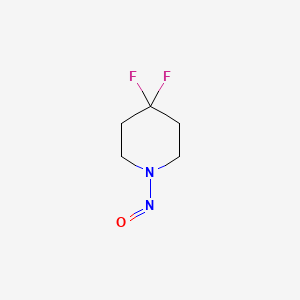
4,4-Difluoro-1-nitrosopiperidine
概要
説明
4,4-Difluoro-1-nitrosopiperidine is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of two fluorine atoms and a nitroso group at the 4-position makes this compound unique. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-nitrosopiperidine typically involves the introduction of fluorine atoms and a nitroso group into the piperidine ring. One common method includes the fluorination of piperidine derivatives followed by nitrosation. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and nitrosating agents like sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4,4-Difluoro-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4,4-difluoro-1-nitropiperidine.
Reduction: 4,4-difluoro-1-aminopiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
4,4-Difluoro-1-nitrosopiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 4,4-Difluoro-1-nitrosopiperidine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
類似化合物との比較
Similar Compounds
Piperidine: A basic structure without the fluorine and nitroso groups.
4,4-Difluoropiperidine: Lacks the nitroso group but contains the fluorine atoms.
1-Nitrosopiperidine: Contains the nitroso group but lacks the fluorine atoms.
Uniqueness
4,4-Difluoro-1-nitrosopiperidine is unique due to the simultaneous presence of both fluorine atoms and a nitroso group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug discovery.
特性
分子式 |
C5H8F2N2O |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
4,4-difluoro-1-nitrosopiperidine |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)1-3-9(8-10)4-2-5/h1-4H2 |
InChIキー |
FFEFLYLLIDMFKU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(F)F)N=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
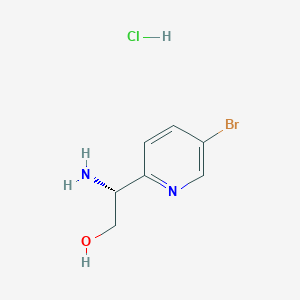
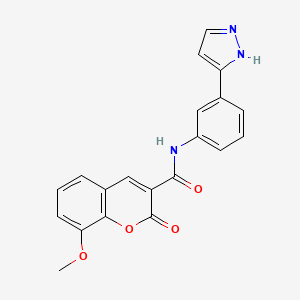
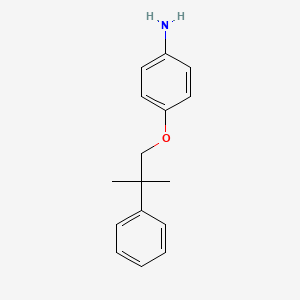

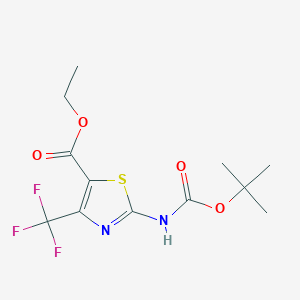
![Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate](/img/structure/B8462030.png)
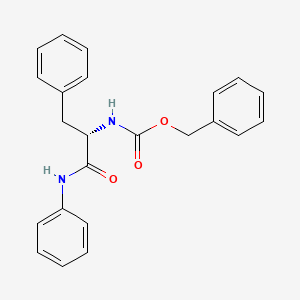
![tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B8462041.png)
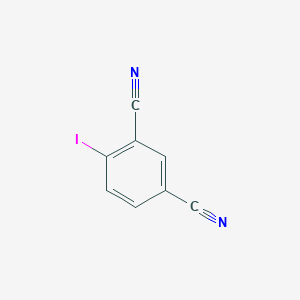
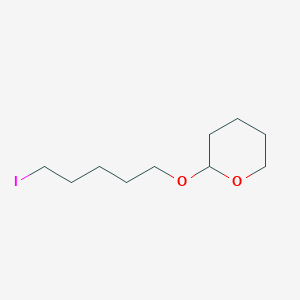
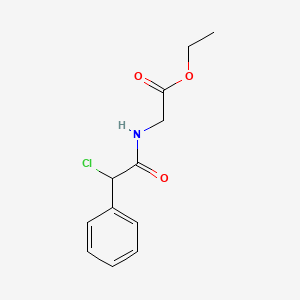
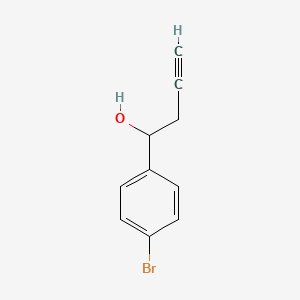
![4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde](/img/structure/B8462088.png)

